1-{3-[4-(Dimethylamino)phenyl]-7-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL}propan-1-one
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Overview
Description
1-{3-[4-(Dimethylamino)phenyl]-7-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL}propan-1-one is a complex organic compound with a unique structure that includes a dimethylamino group, a methoxy group, and an indazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[4-(Dimethylamino)phenyl]-7-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL}propan-1-one typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to cyclization and functional group modifications. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{3-[4-(Dimethylamino)phenyl]-7-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL}propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
1-{3-[4-(Dimethylamino)phenyl]-7-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL}propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-{3-[4-(Dimethylamino)phenyl]-7-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL}propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Dimethylamino)phenyl)propan-1-one: A simpler analog with similar structural features.
1-(3,4-Dimethoxyphenyl)propan-1-one: Another related compound with methoxy groups.
Uniqueness
1-{3-[4-(Dimethylamino)phenyl]-7-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL}propan-1-one is unique due to its complex structure, which includes multiple functional groups and an indazole moiety
Properties
IUPAC Name |
1-[3-[4-(dimethylamino)phenyl]-7-methoxy-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-5-21(27)26-23(15-6-9-17(10-7-15)25(2)3)20-12-8-16-14-18(28-4)11-13-19(16)22(20)24-26/h6-7,9-11,13-14,20,23H,5,8,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAJTVPUBDCKED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(C2CCC3=C(C2=N1)C=CC(=C3)OC)C4=CC=C(C=C4)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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